molecular formula C16H15BrN2O B14770742 3-Amino-4-(4-bromophenyl)-1-(p-tolyl)azetidin-2-one

3-Amino-4-(4-bromophenyl)-1-(p-tolyl)azetidin-2-one

Cat. No.: B14770742
M. Wt: 331.21 g/mol
InChI Key: PCIIFDBHQDVFBZ-UHFFFAOYSA-N
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Description

3-Amino-4-(4-bromophenyl)-1-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Properties

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

3-amino-4-(4-bromophenyl)-1-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C16H15BrN2O/c1-10-2-8-13(9-3-10)19-15(14(18)16(19)20)11-4-6-12(17)7-5-11/h2-9,14-15H,18H2,1H3

InChI Key

PCIIFDBHQDVFBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-bromophenyl)-1-(p-tolyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-bromoaniline, p-toluidine, and a suitable azetidinone precursor.

    Formation of Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction, often involving a condensation reaction between the amine groups and a carbonyl compound under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-bromophenyl)-1-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted azetidinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenyl-1-(p-tolyl)azetidin-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one: Contains a chlorine atom instead of bromine, leading to different chemical properties.

    3-Amino-4-(4-fluorophenyl)-1-(p-tolyl)azetidin-2-one: Contains a fluorine atom, which can influence its stability and reactivity.

Uniqueness

3-Amino-4-(4-bromophenyl)-1-(p-tolyl)azetidin-2-one is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and potential biological activity. The combination of the 4-bromophenyl and p-tolyl groups also contributes to its distinct properties compared to other azetidinones.

Biological Activity

3-Amino-4-(4-bromophenyl)-1-(p-tolyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Its unique structure, featuring an amino group and two aromatic substituents (para-bromophenyl and para-tolyl), positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article explores the compound's biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16BrN2O. The presence of the bromine atom significantly influences its reactivity and biological activity compared to similar compounds.

Property Value
Molecular Weight331.21 g/mol
Structural ClassAzetidinone
Key Functional GroupsAmino, Bromophenyl, Tolyl

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an antitumor agent . Its mechanism involves destabilizing microtubules, akin to the action of colchicine and combretastatin A-4.

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells. The compound's antiproliferative effects are attributed to its ability to disrupt mitotic processes and induce apoptosis.

Table 1: Antiproliferative Activity in Cancer Cell Lines

Cell Line IC50 (nM) Mechanism of Action
MCF-710–33Inhibition of tubulin polymerization
MDA-MB-23123–33Induction of apoptosis

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 cells, revealing significant inhibition of cell growth and induction of apoptosis through flow cytometry analysis. The compound was found to arrest cells in the G2/M phase of the cell cycle, leading to further investigations into its potential as a chemotherapeutic agent .
  • Microtubule Destabilization : Another research effort highlighted the compound's ability to interact with tubulin at the colchicine-binding site, resulting in reduced tubulin polymerization and altered microtubule organization in treated cells .

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Formation of the azetidinone ring through cyclization.
  • Introduction of the amino group via nucleophilic substitution.
  • Bromination and methylation steps to achieve the final structure.

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